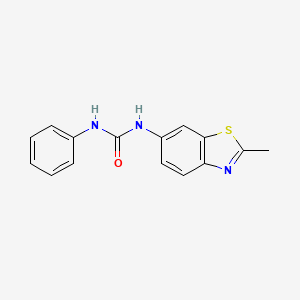
1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea typically involves the reaction of 2-methyl-1,3-benzothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives with different properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: Research has shown that benzothiazole derivatives, including 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. Studies have focused on its mechanism of action, efficacy, and safety in various disease models.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,3-benzothiazol-6-ylamine
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
- 1-Ethyl-3-methyl-2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
Comparison
1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea is unique among benzothiazole derivatives due to its specific structure, which includes both a benzothiazole ring and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific purposes in research and industry.
特性
分子式 |
C15H13N3OS |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3OS/c1-10-16-13-8-7-12(9-14(13)20-10)18-15(19)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19) |
InChIキー |
NNLNAXYVGDFGTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
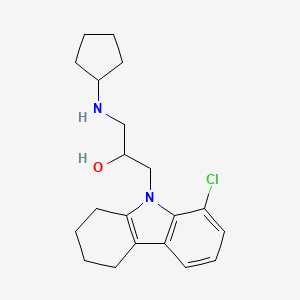
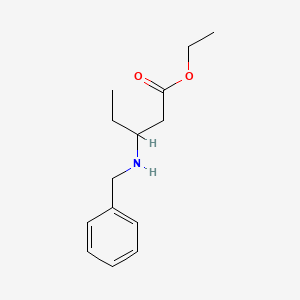
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
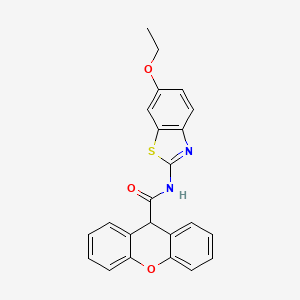
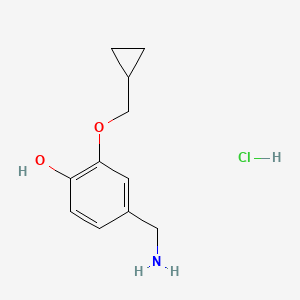
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
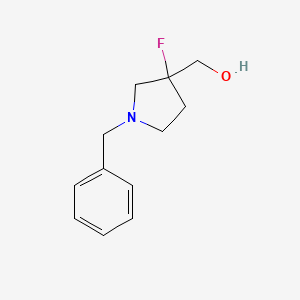
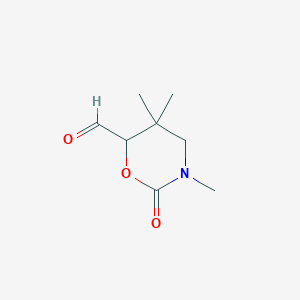
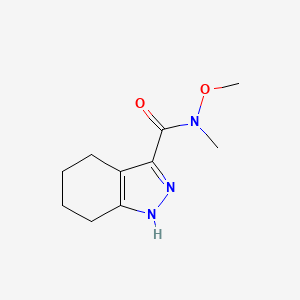
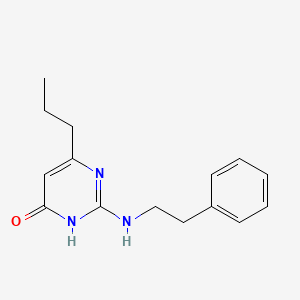

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
